

Section 1: Compound Identification and Strategic Importance

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Compound of Interest

Compound Name: 6-chloropyridine-2,3-dicarboxylic Acid

Cat. No.: B174753

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6-Chloropyridine-2,3-dicarboxylic acid belongs to the class of pyridine carboxylic acids, a scaffold that is exceptionally prevalent in pharmaceuticals.[1] The strategic placement of two adjacent carboxylic acid groups and a chloro substituent on the pyridine ring creates a versatile molecule with multiple reactive handles and specific electronic properties.

The carboxylic acid groups can act as hydrogen bond donors and acceptors or serve as points for derivatization into esters, amides, or other functional groups. The chloro-substituent provides a site for nucleophilic aromatic substitution or cross-coupling reactions, enabling the construction of more complex molecular architectures. This unique combination makes it a valuable starting material for synthesizing novel therapeutic agents, particularly in oncology and neurology.[1][2]

Key Identification Details:

- CAS Number: 127437-44-9[3][4]
- Molecular Formula: C₇H₄ClNO₄[2][5][6]
- Synonyms: 6-Chloro-2,3-pyridinedicarboxylic acid, 2,3-Pyridinedicarboxylic acid, 6-chloro-[6]

Section 2: Physicochemical and Spectroscopic Properties

The reliable use of any chemical intermediate begins with a thorough understanding of its physical and analytical properties. The data presented below are compiled from supplier technical sheets and computational models. Experimental verification is recommended for any cGMP applications.

Physicochemical Data Summary

Property	Value	Source
Molecular Weight	201.56 g/mol	[5] [6]
Appearance	White to off-white solid (Predicted)	N/A
Density	1.684 g/cm ³	[6]
Boiling Point	445.1 °C at 760 mmHg	[6]
Flash Point	223 °C	[6]
Topological Polar Surface Area (TPSA)	87.49 Å ²	[5]
LogP (Computed)	1.131	[5]
Storage Temperature	Room Temperature	[2] [5]

Spectroscopic Profile (Predicted)

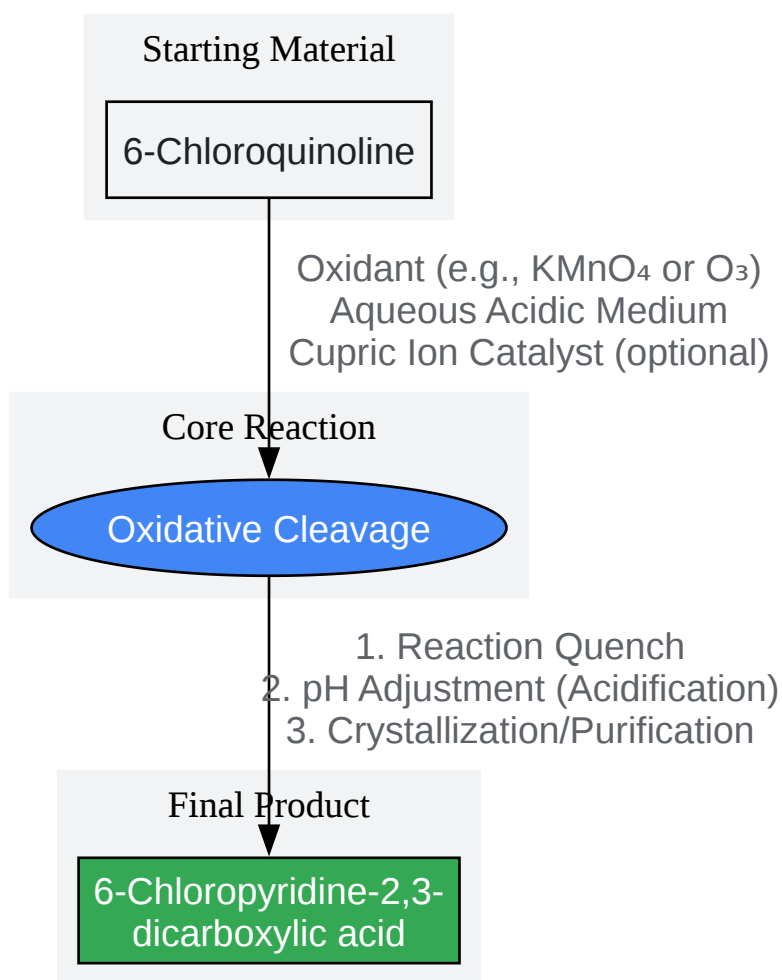
While experimentally derived spectra are not widely published, the following characteristics can be predicted based on the structure and data from analogous compounds.[\[7\]](#)

Technique	Expected Characteristics
^1H NMR	Two aromatic protons on the pyridine ring, appearing as doublets in the δ 7.5-8.5 ppm region. A broad singlet for the two carboxylic acid protons, typically $\delta > 10$ ppm, which is exchangeable with D_2O .
^{13}C NMR	Seven distinct carbon signals. Two signals for the carboxylic acid carbons (δ ~165-175 ppm). Five signals for the pyridine ring carbons, with the carbon bearing the chlorine atom shifted downfield.
FT-IR (KBr)	Broad O-H stretch from carboxylic acids (~2500-3300 cm^{-1}). Sharp C=O stretch (~1700-1730 cm^{-1}). C=C and C=N stretching bands for the aromatic ring (~1400-1600 cm^{-1}). C-Cl stretch (~700-800 cm^{-1}).
Mass Spec (ESI-)	$[\text{M}-\text{H}]^-$ ion at $m/z \approx 200$.

Section 3: Synthesis and Characterization Workflow

A robust and scalable synthesis is paramount for the utility of any chemical building block. While a specific peer-reviewed synthesis for **6-chloropyridine-2,3-dicarboxylic acid** is not readily available in the literature, a highly plausible and effective route can be designed by adapting the well-established oxidation of quinoline derivatives.^[8]

The proposed pathway involves the oxidative cleavage of the benzene portion of a substituted quinoline.



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Caption: Proposed synthesis workflow for **6-chloropyridine-2,3-dicarboxylic acid**.

Proposed Experimental Protocol

This protocol is adapted from a patented process for the parent compound, pyridine-2,3-dicarboxylic acid.[8] Causality: The choice of a strong oxidizing agent is critical to break the aromaticity of the fused benzene ring while leaving the more electron-deficient pyridine ring intact.

- **Reaction Setup:** To a solution of 6-chloroquinoline (1 equivalent) in an aqueous acidic medium (e.g., sulfuric acid), add a catalytic amount of a cupric salt such as CuSO₄ (approx. 0.1 eq). The vessel should be equipped with mechanical stirring, a thermometer, and a port

for the addition of the oxidant. Rationale: The cupric ions can enhance the reaction rate and yield in quinoline oxidations.[8]

- **Oxidation:** While maintaining the temperature between 80-100°C, slowly add a strong oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorate portion-wise over several hours. Rationale: A slow, controlled addition is crucial to manage the exothermicity of the reaction and prevent runaway side reactions.
- **Work-up and Isolation:** After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and quench any remaining oxidant with a reducing agent like sodium bisulfite. Filter the mixture to remove manganese dioxide (if KMnO₄ was used).
- **Precipitation:** Carefully acidify the clear filtrate with concentrated HCl or H₂SO₄ to a pH of approximately 1-2. Rationale: The dicarboxylic acid product is soluble as its carboxylate salt at neutral or basic pH but will precipitate out in its neutral form upon strong acidification.
- **Purification:** Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under a vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system such as water or an ethanol/water mixture.

Analytical Characterization

The identity and purity of the final product must be rigorously confirmed.

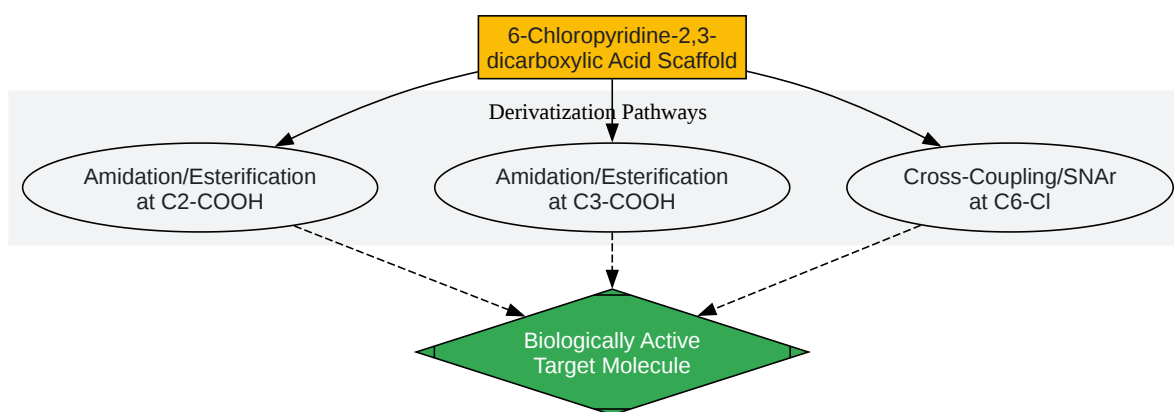
- **Purity Assessment:** High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) provides excellent resolution. Purity should exceed 96% for use in drug discovery workflows.[5]
- **Structural Confirmation:** ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure, matching the predicted spectroscopic profile.
- **Melting Point:** A sharp melting point is a good indicator of high purity.

Section 4: Applications in Medicinal Chemistry

6-Chloropyridine-2,3-dicarboxylic acid serves as a "privileged scaffold" in drug design. Its rigid structure pre-organizes appended functional groups in a defined spatial orientation, which

can be advantageous for binding to protein targets like enzymes or receptors.

The primary application is as an intermediate for creating more elaborate molecules. The dual carboxylic acids can be used to form cyclic imides or to attach two different pharmacophoric groups.



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Caption: Role as a versatile scaffold for building complex drug candidates.

This scaffold is particularly relevant for the synthesis of kinase inhibitors, where the pyridine nitrogen can form a critical hydrogen bond with the hinge region of the kinase ATP-binding site. [1] The adjacent carboxylic acids or their derivatives can be tailored to occupy nearby pockets, enhancing both potency and selectivity.

Section 5: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, its hazards can be inferred from structurally related chemicals like 6-chloronicotinic acid.[9][10]

- Hazard Classification (Predicted):

- Skin Irritant (Category 2)[9]
- Eye Irritant (Category 2)[9]
- Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (Category 3)[9]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
- Skin Protection: Wear nitrile or neoprene gloves and a standard laboratory coat.[9]
- Respiratory Protection: For handling large quantities or generating dust, a NIOSH-approved N95 dust mask or respirator is recommended.[9]

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Section 6: References

- GHS 11 (Rev.11) SDS Word CAS: 127437-44-9. (n.d.). XiXisys. Retrieved January 9, 2026, from [Link]
- **6-Chloropyridine-2,3-Dicarboxylic Acid** - MySkinRecipes. (n.d.). Retrieved January 9, 2026, from [Link]
- ¹H NMR spectrum of 6(1H)-oxopyridine-2,3-dicarboxylic acid (II). - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
- EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents. (1987). Retrieved January 9, 2026, from

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (2023). Retrieved January 9, 2026, from [[Link](#)]

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Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 6-Chloropyridine-2,3-Dicarboxylic Acid [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 9. 6-氯吡啶-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 6-氯吡啶-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
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